REACTION_CXSMILES
|
[H-].[Na+].[CH:3]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([O-:11])=O)=[C:7](C)[CH:6]=1)=[CH2:4].[CH3:15][C:16]([CH3:18])=[O:17].Cl.S([O-])([O-])(=O)=O.[Mg+2]>CCOCC.O.O1CCCC1>[CH:3]([C:5]1[CH:6]=[CH:7][C:8]([C:9]([CH2:15][C:16](=[O:17])[CH3:18])=[O:11])=[CH:12][CH:13]=1)=[CH2:4] |f:0.1,5.6|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
4-vinyl-methylbenzoate
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC(=C(C(=O)[O-])C=C1)C
|
Name
|
4-vinyl-methylbenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC(=C(C(=O)[O-])C=C1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
three-necked, round bottomed flask equipped with a reflux condenser, nitrogen inlet, addition funnel and magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an additional two hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The aqueous phase was rinsed with ether (2×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with 1 M sodium hydroxide (3×50 mL)
|
Type
|
WASH
|
Details
|
were rinsed with pentane
|
Type
|
CUSTOM
|
Details
|
formed a precipitate
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed from the aqueous phase
|
Type
|
WASH
|
Details
|
by rinsing with ether (2×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases were rinsed with saturated sodium bicarbonate solution (3×50 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C(=O)CC(C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |